2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C₉H₁₂N₄OS. It is part of the thiazolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130°C to form an intermediate, which then reacts with another mole of formamide at 130–140°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its immune-suppressive properties.
7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol: Another thiazolopyrimidine derivative with significant biological activities.
Uniqueness
2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its butyl side chain and thiazolopyrimidine core make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1951444-73-7 |
---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
2-amino-5-butyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-3-4-5-11-7-6(8(14)12-5)15-9(10)13-7/h2-4H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
BSKPPTLOSPPMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.